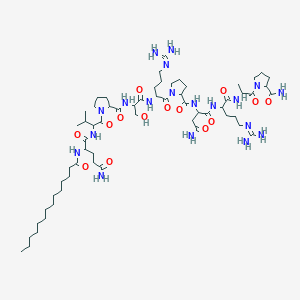![molecular formula C31H40O15 B15286993 beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)
beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Martynoside is a natural bioactive compound predominantly found in several traditional Chinese medicinal herbs, such as Rehmannia glutinosa. It belongs to the class of phenylethanoid glycosides, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Martynoside can be synthesized through various chemical routes. One common method involves the glycosylation of hydroxytyrosol with glucose molecules. This reaction typically requires the presence of a glycosyl donor and an appropriate catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of Martynoside often involves extraction from natural sources, such as Rehmannia glutinosa. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization to obtain high-purity Martynoside .
Analyse Des Réactions Chimiques
Types of Reactions: Martynoside undergoes various chemical reactions, including:
Oxidation: Martynoside can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Martynoside into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the Martynoside molecule, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, such as halogens and alkylating agents, are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxytyrosol derivatives .
Applications De Recherche Scientifique
Martynoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: Martynoside exhibits significant antioxidant and anti-inflammatory properties, making it a valuable compound in biological research.
Medicine: It has shown potential in treating conditions like myelosuppression induced by chemotherapy, due to its ability to stabilize ribosomal protein L27a and enhance hematopoiesis
Mécanisme D'action
Martynoside is often compared with other phenylethanoid glycosides, such as acteoside and isoacteoside. While these compounds share similar structural features, Martynoside is unique due to its specific binding affinity to ribosomal protein L27a and its potent hematopoietic activity .
Comparaison Avec Des Composés Similaires
- Acteoside
- Isoacteoside
- Crenatoside
Martynoside stands out for its unique combination of biological activities and its potential therapeutic applications, making it a compound of significant interest in various fields of research.
Propriétés
IUPAC Name |
[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWAYPFRKDSFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)


![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)





![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)

